

# NSI-189 experimental variability and reproducibility

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## Compound of Interest

Compound Name: OM-189

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## NSI-189 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound NSI-189. The information is compiled from preclinical and clinical studies to address common challenges related to experimental variability and reproducibility.

## Frequently Asked Questions (FAQs)

Q1: What is NSI-189 and what is its proposed mechanism of action?

NSI-189 is an experimental neurogenic compound, chemically classified as a benzylopyrrolidine-aminopyridine.<sup>[1][2]</sup> It was initially developed for the treatment of Major Depressive Disorder (MDD).<sup>[1]</sup> Unlike traditional antidepressants that primarily modulate neurotransmitters, NSI-189 is proposed to work by stimulating neurogenesis and synaptogenesis, particularly within the hippocampus.<sup>[1][3]</sup> Preclinical studies have shown that it can increase hippocampal volume and upregulate neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).<sup>[1][4][5]</sup>

Q2: What are the main sources of experimental variability observed with NSI-189?

Experimental variability with NSI-189 can arise from several factors:

- **Inconsistent Clinical Trial Readouts:** A significant source of reported variability comes from clinical trials for MDD, where NSI-189 failed to meet its primary endpoint based on the clinician-rated Montgomery-Asberg Depression Rating Scale (MADRS).[\[6\]](#)[\[7\]](#) However, it showed statistically significant improvements on patient-rated scales like the Symptoms of Depression Questionnaire (SDQ).[\[6\]](#)[\[8\]](#) This discrepancy between clinician-observed and patient-reported outcomes is a major point of variability.
- **Dose-Dependent Effects:** The effects of NSI-189 can be dose-dependent, and the response may not be linear. For instance, in a Phase II study, the 40 mg daily dose showed significant effects on some secondary measures, while the 80 mg dose did not.[\[8\]](#)[\[9\]](#)
- **Purity and Formulation:** NSI-189 has been supplied as both a free base and a phosphate salt.[\[4\]](#)[\[10\]](#) The purity and stability of the compound are critical for reproducible results.[\[4\]](#) Researchers should ensure they are using a well-characterized compound of high purity ( $\geq 98\%$ ).[\[1\]](#)[\[10\]](#)
- **Animal Model Specifics:** The therapeutic effects in preclinical models have been observed across various conditions, including stroke, diabetes, and Angelman syndrome, but the specific outcomes and optimal treatment paradigms can vary significantly between models.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Q3: Is NSI-189 still under clinical development?

Development by the original sponsor, Neuralstem, was halted after the Phase II trial in MDD did not meet its primary endpoint.[\[6\]](#) The company later merged and sold the asset.[\[14\]](#) In 2024, it was revealed that Alto Neuroscience is now developing NSI-189 under the code name ALTO-100, with new Phase II trials underway.[\[14\]](#)

## Troubleshooting Guides

### In Vitro Experiments

Issue 1: Low neurogenic or synaptogenic response in primary hippocampal cell cultures.

- **Possible Cause 1: Cell Culture Conditions.** The health and developmental stage of primary neurons are critical. Cultures derived from embryonic day 18 (E18) rat hippocampus have

been used.<sup>[4]</sup> The composition of the cell population (e.g., ratio of neurons to astrocytes) can also influence the outcome.<sup>[4]</sup>

- Troubleshooting Tip: Ensure optimal cell viability and density. Use established protocols for primary hippocampal culture and confirm the neuronal and astrocytic populations if possible.
- Possible Cause 2: NSI-189 Concentration and Exposure Time. The effective concentration can vary. In one study, hippocampal slices were incubated with 100 nM to 10  $\mu$ M of NSI-189 for 1 to 3.5 hours to see effects on long-term potentiation (LTP).<sup>[15]</sup>
  - Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint (e.g., neurite outgrowth, synaptophysin expression).
- Possible Cause 3: Compound Solubility and Stability. NSI-189 is a lipophilic molecule.<sup>[1]</sup> Ensuring it is fully solubilized in the culture medium is essential.
  - Troubleshooting Tip: Use an appropriate solvent like DMSO for the stock solution and ensure the final concentration in the medium is not cytotoxic.<sup>[16]</sup> Prepare fresh solutions for each experiment to avoid degradation.

Issue 2: Inconsistent results in oxygen-glucose deprivation (OGD) models.

- Possible Cause: Variability in OGD Insult. The severity and duration of the OGD insult can significantly impact the degree of cell death and the potential for NSI-189 to show a protective effect.
  - Troubleshooting Tip: Standardize the OGD protocol meticulously. Monitor glucose and oxygen levels to ensure a consistent insult across experiments. Include positive and negative controls to validate the model's responsiveness.<sup>[4]</sup>

## In Vivo Experiments

Issue 1: Lack of behavioral effects in animal models of depression.

- Possible Cause 1: Choice of Behavioral Test. NSI-189's effects may be more pronounced on specific symptom domains. For example, clinical data suggests stronger effects on patient-

reported cognitive and depressive symptoms than on clinician-rated scales.[8]

- Troubleshooting Tip: Employ a battery of behavioral tests that assess different domains, such as anhedonia (sucrose preference test), despair (forced swim test), and cognitive function (novel object recognition). NSI-189 has shown efficacy in the novelty-suppressed feeding model in mice.[2]
- Possible Cause 2: Dosing Regimen and Route of Administration. NSI-189 is orally active.[4] The dose and duration of treatment are critical. Doses of 10 mg/kg and 30 mg/kg have been used in mouse models of diabetes, and 30 mg/kg was used in a rat stroke model.[4][12]
  - Troubleshooting Tip: Verify the oral bioavailability and pharmacokinetics in your chosen species. A treatment duration of at least 28 days has been used in some preclinical depression models.[2] Ensure accurate oral gavage technique to minimize stress and ensure consistent dosing.
- Possible Cause 3: Animal Strain and Baseline Characteristics. The genetic background of the animals can influence their response to treatment.
  - Troubleshooting Tip: Use a well-characterized animal strain for your model. Ensure that animals are properly randomized to treatment groups and that baseline behavioral measures are not significantly different between groups.

Issue 2: High variability in hippocampal volume measurements.

- Possible Cause: Imaging and Analysis Methods. The method used to assess hippocampal volume (e.g., MRI, histology) has its own inherent variability.
  - Troubleshooting Tip: Use high-resolution imaging techniques and standardized, blinded analysis protocols. For histology, ensure consistent tissue processing, sectioning, and staining. Stereological methods are recommended for unbiased quantification of volume and cell numbers.

## Quantitative Data Summary

Table 1: Summary of NSI-189 Clinical Trial Data for Major Depressive Disorder (MDD)

Trial Phase	N (Patients)	Dosing Regimen	Primary Outcome Measure	Result on Primary Outcome	Key Secondary/Exploratory Outcomes	Reference(s)
Phase Ib	24	40mg QD, BID, or TID for 28 days	Safety & Tolerability	Well tolerated	Significant improvement on SDQ and CPFQ; Medium to large effect size on MADRS. Effects persisted post-treatment.	<a href="#">[2]</a> <a href="#">[17]</a> <a href="#">[18]</a>
Phase II	220	40mg QD or 80mg QD for 12 weeks	Montgomery-Asberg Depression Rating Scale (MADRS)	Missed primary endpoint (no significant difference vs. placebo)	40mg dose showed significant improvement on SDQ and CPFQ. 40mg dose showed advantages on some objective cognitive measures (CogScreen).	<a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>

Abbreviations: QD (once daily), BID (twice daily), TID (three times daily), SDQ (Symptoms of Depression Questionnaire), CPFQ (Cognitive and Physical Functioning Questionnaire).

Table 2: Summary of NSI-189 Preclinical Efficacy Data

Animal Model	Species	NSI-189 Dose	Key Findings	Reference(s)
Ischemic Stroke	Rat	30 mg/kg (oral)	Ameliorated motor/neurological deficits; Increased neurite outgrowth (MAP2); Reversed OGD-induced cell death in vitro.	<a href="#">[4]</a> <a href="#">[19]</a>
Angelman Syndrome	Mouse	Not specified	Reversed cognitive and motor function impairments; Enhanced LTP in hippocampal slices.	<a href="#">[13]</a>
Type 1 & 2 Diabetes	Mouse	10 or 30 mg/kg (oral)	Prevented peripheral neuropathy; Increased hippocampal neurogenesis and synaptic markers.	<a href="#">[12]</a>
Type 2 Diabetes	Rat	Not specified	Reversed memory impairments; Restored hippocampal neurogenesis and synaptic markers.	<a href="#">[20]</a>

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Depression Model	Mouse	Not specified	Showed behavioral efficacy in novelty-suppressed feeding test.	[2]
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Abbreviations: OGD (Oxygen-Glucose Deprivation), LTP (Long-Term Potentiation), MAP2 (Microtubule-Associated Protein 2).

## Experimental Protocols

### Protocol 1: In Vivo Ischemic Stroke Model (Rat)

- Model Induction: Adult Sprague-Dawley rats undergo middle cerebral artery occlusion (MCAo) to induce ischemic stroke.[4]
- Treatment: NSI-189 phosphate (30 mg/kg) or vehicle (0.03N HCl in deionized water) is administered orally via gavage.[4]
- Dosing Schedule: Treatment begins 6 hours post-stroke and continues daily for 12 weeks.[4]
- Behavioral Assessment: Motor and neurological performance (e.g., Elevated Body Swing Test, neurological exam) are assessed at baseline and at regular intervals (e.g., days 1, 3, 7, and then weekly/monthly) for up to 24 weeks.[4]
- Histological Analysis: At the end of the study, brains are harvested for histopathological examination. Neuronal markers like MAP2 are used to assess neurite outgrowth and infarct volume in the cortex and hippocampus.[4]

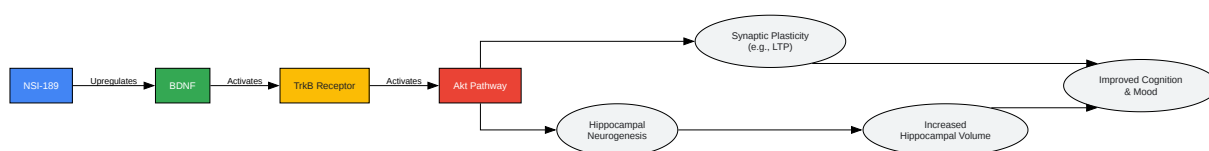
### Protocol 2: In Vitro Oxygen-Glucose Deprivation (OGD)

- Cell Culture: Primary hippocampal cells from E18 rats are cultured. The population may consist of a mix of neurons and astrocytes.[4]
- OGD Induction: To mimic ischemic conditions, cultures are subjected to oxygen and glucose deprivation for a standardized period.



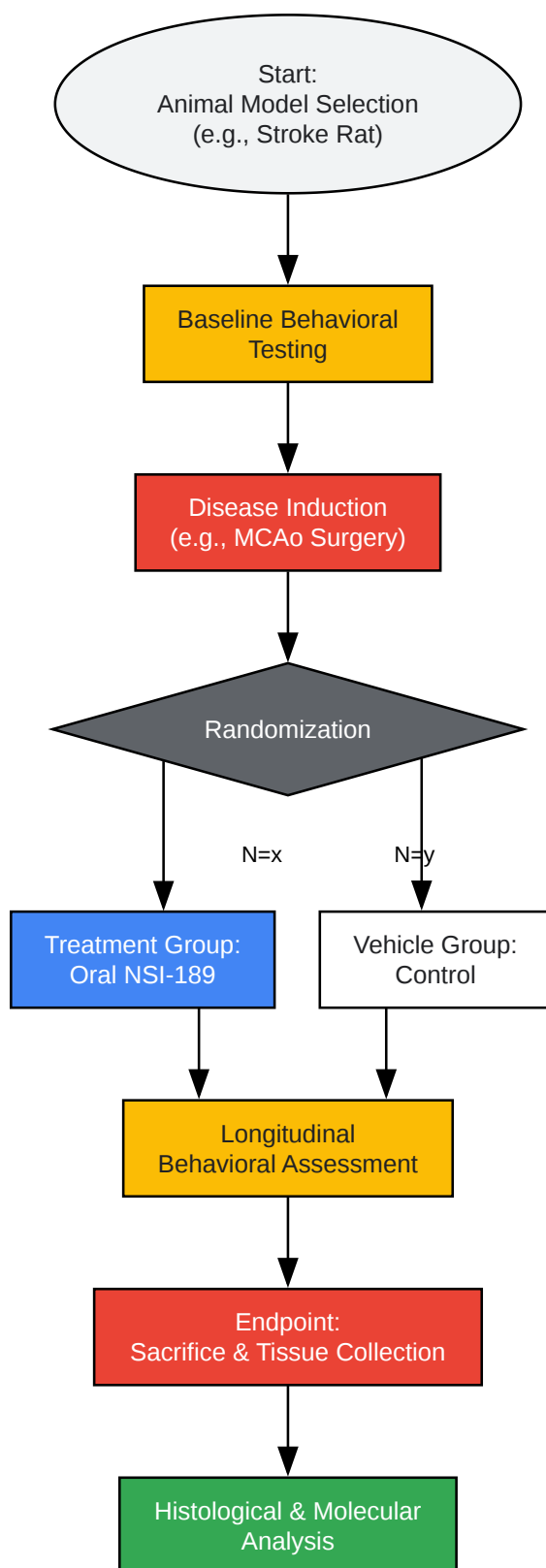
- Treatment: NSI-189 is added to the culture medium at the desired concentration before, during, or after the OGD insult to test its protective effects.[4]
- Outcome Measures: Cell viability is assessed to measure the extent of cell death. Immunocytochemistry for markers like Ki67 (proliferation) and MAP2 (neuronal structure) is performed to evaluate neurogenesis and neuronal integrity.[4]
- Mechanism Analysis: The conditioned medium can be collected to measure levels of secreted neurotrophic factors, such as BDNF and Stem Cell Factor (SCF).[4]

## Visualizations



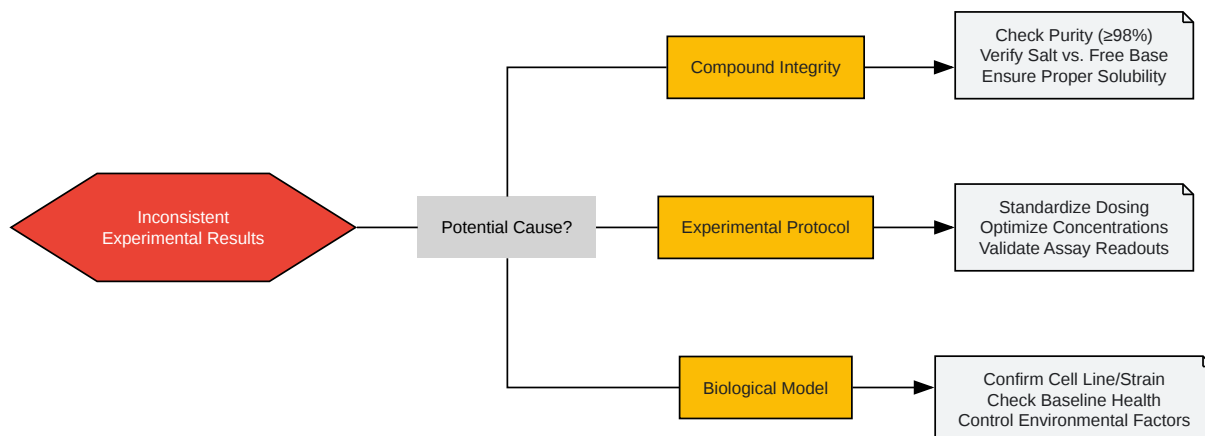
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Caption: Proposed signaling pathway for NSI-189's neurogenic effects.



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Caption: General experimental workflow for in vivo testing of NSI-189.



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